2-Chloro-3-(dimethoxymethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Overview
Description
Synthesis Analysis
The synthesis of compounds similar to “2-Chloro-3-(dimethoxymethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine” involves the use of boronic acids and derivatives1. Allylboronic acid pinacol ester, for example, is used as a nucleophile in the catalytic allylation of simple ketoimines1. It’s also used for palladium-catalyzed Suzuki-Miyaura cross-coupling reactions and olefin metathesis1.Molecular Structure Analysis
The molecular structure of compounds similar to “2-Chloro-3-(dimethoxymethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine” includes a boron atom bonded to an oxygen atom and carbon atoms1. The linear formula for Allylboronic acid pinacol ester, a similar compound, is ((CH3)4C2O2)BCH2CH=CH21.
Scientific Research Applications
Synthesis and Structural Analysis
- Compounds containing 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl, similar to the specified chemical, are often involved in complex synthesis and crystal structure analysis. For instance, methyl 3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate was synthesized through a three-step substitution reaction, with its structure confirmed via various spectroscopy methods and X-ray diffraction (Huang et al., 2021).
Molecular Structure and DFT Studies
- Density Functional Theory (DFT) is commonly used to calculate the molecular structures of compounds containing 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl. This approach was used to confirm the molecular structure of 2-bromo-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine and its regioisomer (Sopková-de Oliveira Santos et al., 2003).
Coordination Polymers and Suzuki Coupling
- The synthesis of coordination polymers and Suzuki coupling reactions often utilize compounds with 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl groups. For example, a two-dimensional coordination polymer was formed using 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine (Al-Fayaad et al., 2020).
Luminescent Properties in Polymers
- Compounds containing 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl are used in the synthesis of copolymers with specific luminescent properties. For instance, fluorene copolymers bearing DCM pendants were synthesized using 2,7-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9,9-dioctylfluorene (Cheon et al., 2005).
properties
IUPAC Name |
2-chloro-3-(dimethoxymethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21BClNO4/c1-13(2)14(3,4)21-15(20-13)9-7-8-17-11(16)10(9)12(18-5)19-6/h7-8,12H,1-6H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QYVUCDAMZFZENI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C(=NC=C2)Cl)C(OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21BClNO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-3-(dimethoxymethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.